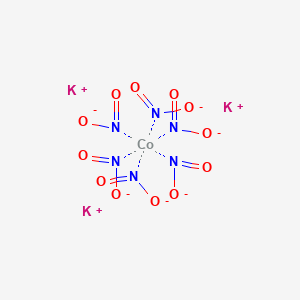

POTASSIUM COBALTINITRITE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

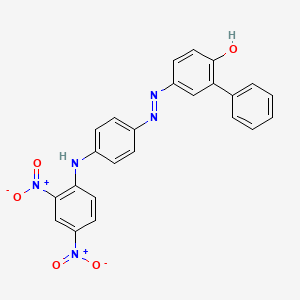

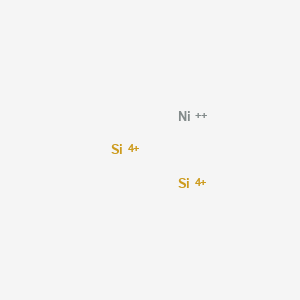

Potassium Cobaltinitrite, also known as Potassium hexanitritocobaltate(III), is a yellow crystalline solid that is poorly soluble in water . It is used as a yellow pigment under the name Indian Yellow . The compound features potassium cations and a trianionic coordination complex . In the anion, cobalt is bound by six nitrito ligands, the overall complex having octahedral molecular geometry .

Synthesis Analysis

Potassium Cobaltinitrite has been synthesized by three methods .Molecular Structure Analysis

The molecular formula of Potassium Cobaltinitrite is HCoKNO . The average mass is 470.276 Da and the monoisotopic mass is 469.792297 Da .Physical And Chemical Properties Analysis

Potassium Cobaltinitrite is a yellow, microcrystalline powder . It is slightly soluble in water and insoluble in alcohol . It is hygroscopic .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Potassium Cobaltinitrite (K3[Co(NO2)6]) has been synthesized by various methods . The crystalline products have been characterized by scanning electron microscopy, X-ray powder diffraction, IR spectroscopy, and thermal and sedimentation analyses . A comparative analysis of the synthetic methods has been carried out .

Analytical Chemistry

Potassium Cobaltinitrite is used in analytical chemistry, including organic analysis and the gravimetric determination of potassium and cobalt . It is among the few poorly soluble potassium salts and is used as a component of smokeless powder .

Nitration

Potassium Cobaltinitrite is used in nitration . Nitration is a general class of a chemical process for the introduction of a nitro group into an organic chemical compound.

Catalysis

Potassium Cobaltinitrite is also used in catalysis . Catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst.

Dye

Potassium Cobaltinitrite is used as a dye . Dyes are substances that are used to impart color to substances like textiles, hair, and food.

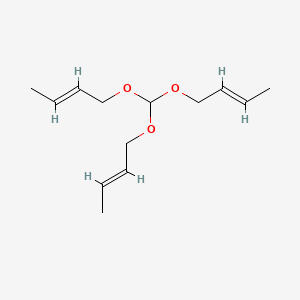

Component of Curing Compositions

Potassium Cobaltinitrite is used as a component of curing compositions . Curing is a chemical process employed in polymer chemistry and process engineering that produces the toughening or hardening of a polymer material by cross-linking of polymer chains.

Mecanismo De Acción

Target of Action

Potassium cobaltinitrite is a chemical compound of cobalt, which is a metallic element with the atomic number 27 . Cobalt is an essential element for life as it is part of vitamin B12 . Excess exposure is known to exhibit toxic effects . The primary target of potassium cobaltinitrite is believed to be carbonic anhydrase 1 , which is involved in the reversible hydration of carbon dioxide .

Mode of Action

Cobalt is believed to exhibit its toxicity through oxidant-based and free radical-based processes . It produces oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, DNA damage, and inducing certain enzymes that lead to cell apoptosis .

Biochemical Pathways

Cobalt is known to activate specific helper t-lymphocyte cells and interact directly with immunologic proteins, such as antibodies (iga and ige) or fc receptors, resulting in immunosensitization .

Pharmacokinetics

It is known that the compound is poorly soluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of potassium cobaltinitrite’s action include increased lipid peroxidation, DNA damage, and cell apoptosis due to the production of oxygen radicals and the oxidation of cobalt .

Action Environment

The action, efficacy, and stability of potassium cobaltinitrite can be influenced by environmental factors. For instance, the compound is poorly soluble in water , which could affect its action in aqueous environments. Furthermore, it is known to react with acids and is insoluble in ethanol , which could also impact its action and stability.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tripotassium;cobalt;hexanitrite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3K.6HNO2/c;;;;6*2-1-3/h;;;;6*(H,2,3)/q;3*+1;;;;;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWQYOQAZLBHOU-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

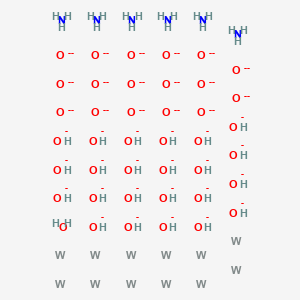

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoK3N6O12-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929905 |

Source

|

| Record name | C.I. Pigment Yellow 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13782-01-9 |

Source

|

| Record name | C.I. Pigment Yellow 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hexanitritocobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.